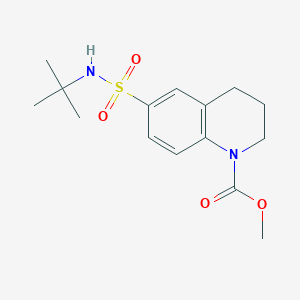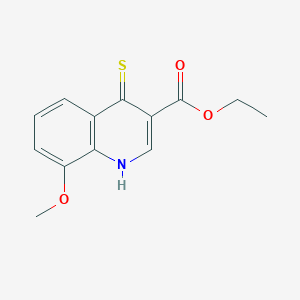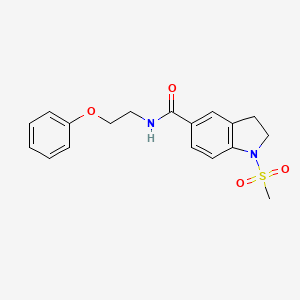![molecular formula C24H19F2N3O3S B11072163 N-(4-fluorophenyl)-2-[3-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide](/img/structure/B11072163.png)
N-(4-fluorophenyl)-2-[3-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound may have applications in various fields due to its unique structure.
N-(4-fluorophenyl)-2-[3-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide: is a complex organic compound with a lengthy name. Let’s break it down:
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. researchers likely employ multistep organic synthesis to assemble the imidazolidinone ring and introduce the fluorine and methoxy substituents.
- Industrial production methods would require optimization for yield, scalability, and cost-effectiveness.
Chemical Reactions Analysis
Oxidation: The compound may undergo oxidation reactions, potentially affecting the sulfur atom or the aromatic rings.
Reduction: Reduction reactions could modify the imidazolidinone ring or reduce the fluorine substituents.
Substitution: Substitution reactions might involve replacing functional groups (e.g., halogens) on the aromatic rings.
Common Reagents and Conditions: These would depend on the specific reaction. For example, reagents like , , and could be involved.
Major Products: The products would vary based on the reaction type. Potential products include derivatives of the core structure or modified aromatic rings.
Scientific Research Applications
Medicinal Chemistry: Researchers might explore this compound for potential drug development due to its unique structure. It could serve as a scaffold for designing new pharmaceuticals.
Biological Studies: Investigating its interactions with enzymes, receptors, or cellular pathways could reveal its biological effects.
Industry: If scalable synthesis becomes feasible, it could find applications in materials science or specialty chemicals.
Mechanism of Action
- Without specific data, we can only speculate. understanding the compound’s interactions with biological targets (e.g., proteins, nucleic acids) would be crucial.
- Potential pathways could involve inhibition, activation, or modulation of cellular processes.
Comparison with Similar Compounds
- Unfortunately, I don’t have access to a comprehensive database of similar compounds. researchers would compare it to related imidazolidinones, fluorinated compounds, and acetamides.
Remember that this compound’s detailed properties and applications would require further research beyond what’s readily available.
Properties
Molecular Formula |
C24H19F2N3O3S |
|---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-[3-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide |
InChI |
InChI=1S/C24H19F2N3O3S/c1-32-20-12-10-19(11-13-20)29-23(31)21(14-22(30)27-17-6-2-15(25)3-7-17)28(24(29)33)18-8-4-16(26)5-9-18/h2-13,21H,14H2,1H3,(H,27,30) |
InChI Key |
RLNGEDWBDPSLEE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(N(C2=S)C3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[3-(2-fluorophenyl)propanoyl]amino}-N-(3-methylphenyl)benzamide](/img/structure/B11072088.png)

![N-(3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)acetamide](/img/structure/B11072100.png)
![1-(3-Chlorophenyl)-3-[4-(morpholin-4-ylcarbonyl)piperidin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11072105.png)
![1-[4-(Hexyloxy)phenyl]-3-(4-oxopiperidin-1-yl)pyrrolidine-2,5-dione](/img/structure/B11072109.png)
![5'-benzyl-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3'-methyl-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11072110.png)
![Ethyl 5-[4-(methoxycarbonyl)phenyl]-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B11072113.png)
![2,4,8,9-tetrafluoro-1,3-bis(4-methylpiperidin-1-yl)-12H-benzimidazo[2,1-b][1,3]benzothiazin-12-one](/img/structure/B11072126.png)
![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11072129.png)
![N-[(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)sulfonyl]tryptophan](/img/structure/B11072132.png)



![N-(3-fluorophenyl)tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B11072145.png)
